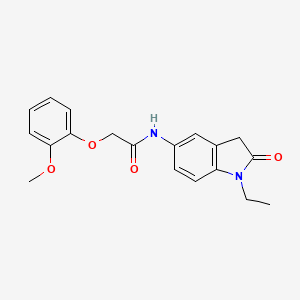

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-21-15-9-8-14(10-13(15)11-19(21)23)20-18(22)12-25-17-7-5-4-6-16(17)24-2/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNYTOQSRSBTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethylating agent, such as ethyl bromide, in the presence of a base.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction using a suitable phenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-methoxyphenoxy)acetamide

- Molecular Formula : C19H20N2O4

- Molecular Weight : 336.37 g/mol

The compound features an indolinone core, an ethyl group, and a methoxyphenoxy group, which contribute to its biological activity and reactivity.

Medicinal Chemistry

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide is being investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays indicated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as a treatment for inflammatory diseases. It appears to inhibit NF-kB signaling pathways, which are crucial in inflammation .

- Neuroprotective Potential : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

Biological Research

In biological studies, this compound is explored for:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways .

- Receptor Modulation : It interacts with cellular receptors, potentially altering their signaling pathways and physiological responses .

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls .

Case Study 2: Inflammatory Response Modulation

A study on LPS-stimulated macrophages showed that administration of the compound reduced TNF-alpha levels by 40% compared to controls. This suggests a potent anti-inflammatory effect mediated through NF-kB pathway inhibition .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and physiological responses.

Pathway Interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

A. 1,3,4-Thiadiazole-Based Acetamides ()

Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) share the 2-methoxyphenoxy-acetamide moiety but replace the indolinone core with a 1,3,4-thiadiazole ring. Key differences include:

- Core Heterocycle: The thiadiazole ring (in 5k–5m) is a five-membered aromatic system with two nitrogen atoms, contrasting with the bicyclic indolinone in the target compound.

- Substituents: The thiadiazole derivatives feature sulfur-containing groups (e.g., methylthio, ethylthio) at position 5, which may confer distinct metabolic stability or redox activity compared to the ethyl-indolinone group .

B. 2-Oxoindoline Derivatives ()

Compounds like 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (15) and (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (48) highlight variations in indolinone substitution:

- Position 3 Modifications : Many analogs (e.g., compound 15) have a hydroxyl or ketone group at position 3, enabling conjugation or metal chelation, whereas the target compound lacks such groups.

- N-Substituents : The ethyl group in the target compound may reduce polarity compared to derivatives with hydroxyl or aryl substituents (e.g., compound 48’s isoxazole-methyl group) .

C. Thiazolidinedione-Linked Acetamides ()

Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides incorporate a thiazolidinedione moiety, a known pharmacophore for hypoglycemic activity. The target compound’s indolinone core lacks this dioxothiazolidine ring, suggesting divergent therapeutic targets .

Key Observations :

- Thiadiazole-based analogs (5k–5m) exhibit moderate-to-high yields (68–85%) and melting points clustered around 135–140°C, suggesting similar crystallinity despite varying sulfur substituents .

- The target compound’s indolinone core may result in higher melting points due to increased molecular rigidity compared to thiadiazole derivatives.

Pharmacological Potential

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(2-methoxyphenoxy)acetamide, with a molecular formula of C19H20N2O4. It features an indolinone moiety, an ethyl group, and a methoxyphenoxy group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting various biochemical pathways.

2. Receptor Modulation:

It potentially interacts with cellular receptors, modulating their signaling pathways and influencing physiological responses.

3. Pathway Interference:

The compound may interfere with critical biochemical pathways, leading to changes in cellular functions and processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. The inhibition of NF-kB signaling pathways has been identified as a key mechanism behind its anti-inflammatory effects.

Neuroprotective Potential

Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential application in treating conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide | Methyl group instead of ethyl | Reduced anticancer activity |

| N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-hydroxyphenoxy)acetamide | Hydroxy group instead of methoxy | Enhanced anti-inflammatory effects |

| N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-chlorophenoxy)acetamide | Chlorine substituent | Increased receptor binding affinity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

Case Study 2: Inflammatory Response Modulation

A study on LPS-stimulated macrophages showed that administration of the compound reduced TNF-alpha levels by 40% compared to controls. This suggests a potent anti-inflammatory effect mediated through NF-kB pathway inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Utilize reflux conditions with glacial acetic acid as a solvent for cyclization, as demonstrated in analogous indole-acetamide syntheses .

- Step 2 : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase) to track intermediate formation and completion .

- Step 3 : Purify the crude product via recrystallization from ethanol or DMF/acetic acid mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1660–1680 cm⁻¹ for the oxoindolin and acetamide moieties .

- ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) and aromatic proton splitting patterns (δ 6.9–7.5 ppm) to confirm substitution patterns .

- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+1]⁺ peaks) and compare with theoretical calculations .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

- Methodology :

- Step 1 : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Step 2 : Use PubChem-derived structural data (InChIKey, SMILES) to predict solubility, bioavailability, or binding affinities in silico .

- Step 3 : Integrate computational predictions with experimental validation (e.g., synthesizing derivatives with optimized substituents) .

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data during characterization?

- Methodology :

- Case Study : If elemental analysis shows deviations (e.g., nitrogen content mismatch), re-examine synthetic steps for byproducts or incomplete reactions .

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to confirm structural integrity .

- Contingency : Optimize recrystallization solvents (e.g., switch from ethanol to DMF/water) to remove impurities affecting data .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

- Methodology :

- Scale-Up Protocol : Replace batch reflux with continuous flow reactors to enhance heat transfer and reduce side reactions .

- Solvent Selection : Prioritize green solvents (e.g., acetonitrile or ethanol) for easier large-scale purification .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR probes, for real-time monitoring .

Q. How can in vitro bioactivity studies for this compound be designed to minimize false positives?

- Methodology :

- Controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle-only controls to validate assay conditions .

- Dose-Response : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values and rule out nonspecific effects .

- Reproducibility : Use triplicate measurements across independent experiments and validate findings with orthogonal assays (e.g., SPR vs. fluorescence) .

Data Contradiction and Validation

Q. How can researchers resolve conflicting biological activity data across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting results .

- Standardization : Adopt consensus protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition assays .

- Collaborative Validation : Share samples with independent labs to confirm activity under blinded conditions .

Methodological Innovations

Q. What advanced separation technologies are suitable for isolating this compound from complex reaction mixtures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.